4-(4-Bromobenzyloxy)benzaldehyde

Catalog No.
S668614
CAS No.
149833-95-4
M.F
C14H11BrO2
M. Wt
291.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromobenzyloxy)benzaldehyde

CAS Number

149833-95-4

Product Name

4-(4-Bromobenzyloxy)benzaldehyde

IUPAC Name

4-[(4-bromophenyl)methoxy]benzaldehyde

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

InChI

InChI=1S/C14H11BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2

InChI Key

HGCGRPJQAXHMMI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Br

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)Br

4-(4-Bromobenzyloxy)benzaldehyde is an organic compound with the molecular formula C14H11BrO2C_{14}H_{11}BrO_2 and a molecular weight of 291.14 g/mol. It is characterized by a benzaldehyde group attached to a bromobenzyloxy moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is also known by its CAS number 149833-95-4 and has various synonyms, including 4-((4-bromobenzyl)oxy)benzaldehyde .

Typical of aldehydes and ether functionalities:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles like alcohols or amines to form corresponding alcohols or amines.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can participate in condensation reactions, forming imines or other derivatives when reacted with primary amines.

Several methods exist for synthesizing 4-(4-Bromobenzyloxy)benzaldehyde:

  • Bromination of Benzyl Alcohol: Benzyl alcohol can be brominated using bromine in the presence of a catalyst to yield 4-bromobenzyl alcohol, which can then be converted to the aldehyde form through oxidation.
  • Refluxing with Benzaldehyde: A mixture of 4-bromobenzyl alcohol and benzaldehyde can be refluxed in an acidic medium to facilitate the formation of the ether linkage.
  • Using Protective Groups: Protecting groups can be employed to selectively functionalize the benzaldehyde before introducing the bromobenzyloxy group.

4-(4-Bromobenzyloxy)benzaldehyde has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals.
  • Ligand Development: It is used in developing ligands for coordination chemistry and metal extraction processes .
  • Material Science: The compound may find applications in creating polymers or materials with specific optical properties due to its aromatic structure.

Several compounds share structural similarities with 4-(4-Bromobenzyloxy)benzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
4-BromobenzaldehydeC7H5BrOC_7H_5BrOSimple structure; lacks ether functionality
4-MethoxybenzaldehydeC8H9O2C_8H_9O_2Contains methoxy group instead of bromine
3-(Bromomethyl)phenolC7H7BrOC_7H_7BrOContains phenolic hydroxyl; different reactivity
3,5-Dibromo-4-hydroxybenzaldehydeC7H4Br2O2C_7H_4Br_2O_2Multiple bromine substitutions; increased reactivity

The unique feature of 4-(4-Bromobenzyloxy)benzaldehyde lies in its combination of an ether and an aldehyde group, which may impart distinct reactivity profiles not present in simpler analogs.

XLogP3

3.5

Wikipedia

4-[(4-Bromophenyl)methoxy]benzaldehyde

Dates

Modify: 2023-08-15

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